molecular formula C23H17FN2O3 B2517069 N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide CAS No. 847405-52-1

N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide

Cat. No. B2517069
CAS RN: 847405-52-1
M. Wt: 388.398
InChI Key: AVZXCNHIVVJXPC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide, also known as FMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. FMBP belongs to the class of benzofuran compounds, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide has been shown to modulate the activity of certain ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of certain enzymes and signaling pathways. In vivo studies have shown that N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide can reduce the severity of symptoms in animal models of neurodegenerative diseases and inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide is its versatility as a pharmacological agent. It has been shown to exhibit a wide range of pharmacological activities, which makes it a valuable tool for studying various disease states and biological processes. Additionally, the synthesis method for N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide is reproducible and scalable, which makes it easy to obtain in large quantities for lab experiments.
One limitation of N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide. One area of interest is the development of N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide's anti-viral properties, particularly in the context of emerging viral diseases such as COVID-19. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide and to identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide involves the reaction of 2-fluorophenylboronic acid with 3-(4-methylbenzamido)benzofuran-2-carboxylic acid in the presence of a palladium catalyst. The reaction is carried out under controlled conditions, and the product is obtained in high yield and purity. This method has been reported in several research articles, and it has been shown to be reproducible and scalable.

Scientific Research Applications

N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide has been extensively studied in the context of drug development due to its potential as a therapeutic agent. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-fluorophenyl)-3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c1-14-10-12-15(13-11-14)22(27)26-20-16-6-2-5-9-19(16)29-21(20)23(28)25-18-8-4-3-7-17(18)24/h2-13H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZXCNHIVVJXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide

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